molecular formula C21H33N5O B11033153 3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11033153
M. Wt: 371.5 g/mol
InChI Key: IEKCGXRILHQYBY-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound featuring a fused triazino-benzimidazole core substituted with a branched 3-methylbutyl group and a morpholinopropyl side chain. The morpholine moiety in the substituent enhances solubility and may facilitate interactions with biological targets through hydrogen bonding, while the 3-methylbutyl group could improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C21H33N5O

Molecular Weight

371.5 g/mol

IUPAC Name

4-[3-[3-(3-methylbutyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]propyl]morpholine

InChI

InChI=1S/C21H33N5O/c1-18(2)8-11-24-16-25(10-5-9-23-12-14-27-15-13-23)21-22-19-6-3-4-7-20(19)26(21)17-24/h3-4,6-7,18H,5,8-17H2,1-2H3

InChI Key

IEKCGXRILHQYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CN(C2=NC3=CC=CC=C3N2C1)CCCN4CCOCC4

Origin of Product

United States

Biological Activity

The compound 3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic molecule that combines a benzimidazole core with a triazine ring, featuring various functional groups that enhance its biological activity. This article delves into the biological properties of this compound, focusing on its synthesis, biological interactions, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H33N5OC_{21}H_{33}N_{5}O. Its unique structure includes:

  • A benzimidazole core, known for its diverse biological activities.
  • A triazine ring that contributes to its pharmacological potential.
  • A morpholine moiety which enhances solubility and interaction with biological targets.
  • A branched alkyl group (3-methylbutyl) that may influence its lipophilicity and membrane permeability.

Pharmacological Profile

Preliminary studies indicate that this compound exhibits significant biological activity across various domains:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve interference with cellular signaling pathways essential for cancer cell survival.
  • Antimicrobial Properties : Research indicates effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuropharmacological Effects : The morpholine component may contribute to neuroactive properties, warranting investigation into its effects on neurotransmitter systems.

Interaction Studies

The compound's interactions with biological targets have been characterized using various techniques:

  • Binding Affinity Studies : These studies focus on the compound's affinity for specific enzymes and receptors. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance are employed to quantify these interactions.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results suggest favorable absorption and distribution profiles.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole:

Compound NameStructural FeaturesBiological Activity
1-(4-Morpholino)benzimidazoleMorpholine ring attached to benzimidazoleAntitumor
5-(3-Methylbutyl)-1H-pyrazolePyrazole ring with branched alkyl groupAntimicrobial
2-(Morpholin-4-yl)thiazoleThiazole ring with morpholineAntiviral

Case Study 1: Antitumor Activity

In a study published in Cancer Research, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

A study in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available evidence:

Structural and Functional Group Variations

Compound Name (Core Structure) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound
(Triazino[1,2-a]benzimidazole)
- 3-Methylbutyl (C5H11)
- 3-Morpholinopropyl (C7H14NO)
C22H34N6O ~398.4 Enhanced solubility (morpholine), balanced lipophilicity (branched alkyl)
3-(1-Benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine
(Triazino[1,2-a]benzimidazole)
- Benzyl (C7H7)
- Dimethylpropylamine (C5H12N)
C22H26N6 374.5 Aromatic interactions (benzyl), basic amine for protonation
3-Butyl[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione
(Triazino[1,2-a]benzimidazole)
- Butyl (C4H9)
- Dione (C2O2)
C15H17N4O2 ~317.3 High lipophilicity (alkyl), hydrogen-bonding capacity (dione)
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid
(Morpholino-triazine)
- Phenylureido benzoic acid (C13H10N3O3)
- Dimorpholino-triazine (C10H16N6O2)
C26H28N8O5 ~522.5 Acidic carboxyl group (solubility), dual morpholine motifs (target affinity)

Key Implications of Substituents

Morpholine vs. Benzyl/Alkyl Groups: The morpholinopropyl group in the target compound likely improves aqueous solubility compared to the benzyl () and butyl () derivatives, which are more lipophilic. This could enhance bioavailability in hydrophilic environments .

Branched Alkyl Chain : The 3-methylbutyl substituent in the target compound may offer better metabolic stability than linear alkyl chains (e.g., butyl in ) due to steric hindrance against enzymatic degradation.

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